

TAT-Gap19: A Comparative Guide to its Cross-Reactivity with Connexin Isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAT-Gap19

Cat. No.: B561602

[Get Quote](#)

For researchers and drug development professionals investigating the intricate roles of connexin hemichannels, the specificity of pharmacological tools is paramount. **TAT-Gap19**, a cell-permeable peptide, has emerged as a widely used inhibitor of Connexin43 (Cx43) hemichannels. This guide provides a comprehensive comparison of **TAT-Gap19**'s cross-reactivity with other connexin isoforms, supported by experimental data, to aid in the design and interpretation of studies targeting these channels.

Executive Summary

TAT-Gap19 demonstrates high specificity for the inhibition of Connexin43 (Cx43) hemichannels. Experimental evidence strongly indicates that it does not significantly affect Cx43 gap junctions, Pannexin-1 (Panx1) channels, or Connexin40 (Cx40) hemichannels at concentrations effective for Cx43 hemichannel blockade. While its specificity for Cx43 is well-documented, there is a notable lack of quantitative data in the current literature regarding its cross-reactivity with other key connexin isoforms, including Cx32, Cx36, Cx45, and Cx47.

Quantitative Comparison of TAT-Gap19 Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of **TAT-Gap19** and its non-TAT-linked counterpart, Gap19, on various channels.

Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd)

Target Channel	Peptide	Parameter	Value	Reference(s)
Cx43 Hemichannel	TAT-Gap19	IC50	~7 μ M	[1]
Cx43 Hemichannel	Gap19	IC50	~47 μ M	[1][2]
Cx43 C-terminal tail	Gap19	Kd	~2.5 μ M	[1]

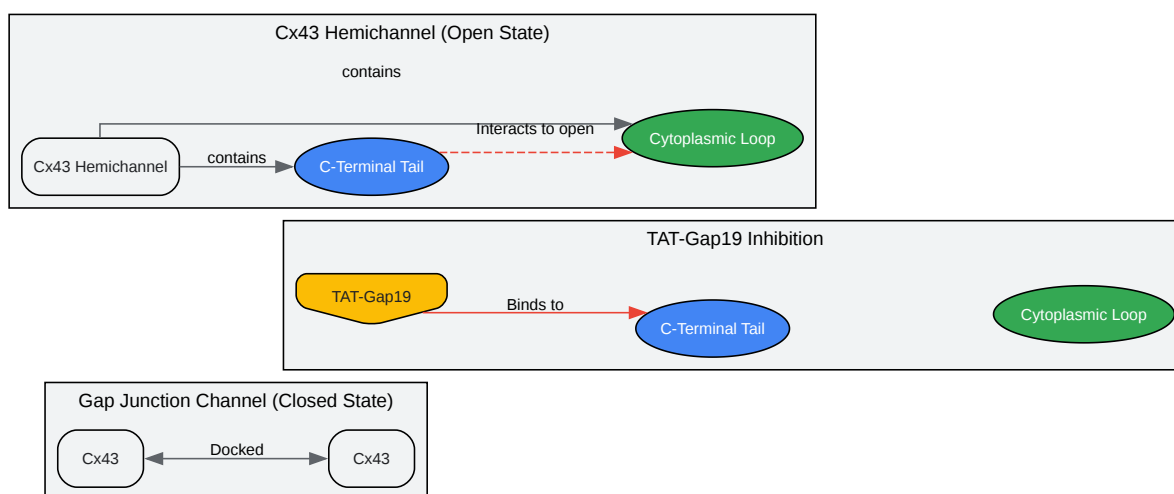
Table 2: Electrophysiological Effects of Gap19 on Channel Activity

Target Channel	Peptide Concentration	Effect on Nominal Open Probability (NPo)	Reference(s)
Cx43 Hemichannel	[3]		
100 μ M	>50% reduction	[3]	
200 μ M	Significant reduction	[3]	
500 μ M	84% reduction	[3]	
Pannexin-1 (Panx1) Channel	[3]		
100 μ M	No significant effect	[3]	
200 μ M	No significant effect	[3]	
500 μ M	~25% reduction	[3]	

Note: Data for Cx32, Cx36, Cx45, and Cx47 hemichannels are not readily available in the reviewed literature. One study mentioned that TAT-Gap24, a peptide corresponding to the same region in Cx32 as Gap19 in Cx43, blocks hemichannels, suggesting potential for isoform-specific inhibitors based on this region[4].

Mechanism of Action: Selective Inhibition of Cx43 Hemichannels

TAT-Gap19's specificity arises from its unique mechanism of action, which involves binding to the C-terminal (CT) tail of the Cx43 protein. This interaction prevents the necessary conformational change involving the cytoplasmic loop (CL) that leads to hemichannel opening. This mechanism is distinct from direct channel pore blockage.^{[5][6]}



[Click to download full resolution via product page](#)

Mechanism of **TAT-Gap19** Inhibition of Cx43 Hemichannels.

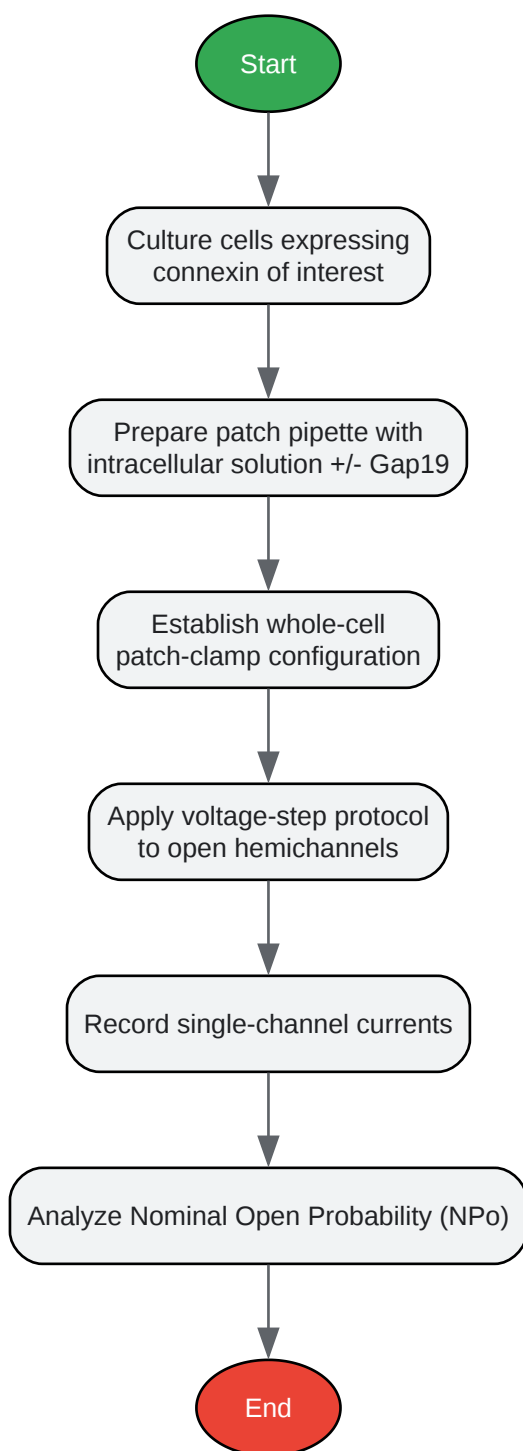
Experimental Protocols

The specificity of **TAT-Gap19** has been determined using a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the electrical currents passing through individual channels, providing a highly quantitative assessment of channel activity.

- Cell Preparation: HeLa cells stably expressing the connexin of interest (e.g., Cx43 or Panx1) are cultured on glass coverslips.[\[3\]](#)
- Recording Solutions:
 - Extracellular Solution (in mM): 150 NaCl, 4 CsCl, 2 CaCl₂, 2 MgCl₂, 2 pyruvic acid, 5 glucose, and 5 HEPES (pH 7.4).[\[3\]](#)
 - Pipette (Intracellular) Solution (in mM): 125 CsCl, 10 sodium aspartate, 0.26 CaCl₂, 5 EGTA, and 10 HEPES (pH 7.2).[\[3\]](#) Gap19 is added to the pipette solution to assess its effect from the intracellular side.
- Recording Procedure:
 - Establish a whole-cell patch-clamp configuration.
 - Apply a voltage-step protocol to elicit channel opening (e.g., stepping from a holding potential of -30 mV to +70 mV for 30 seconds).[\[3\]](#)
 - Record single-channel currents in the absence (control) and presence of varying concentrations of Gap19 in the pipette solution.
 - Analyze the recordings to determine the nominal open probability (NPo), which is the product of the number of active channels and their open probability.



[Click to download full resolution via product page](#)

Workflow for Electrophysiological Analysis of Hemichannel Activity.

Dye Uptake Assays (e.g., Ethidium Bromide Uptake)

This method assesses hemichannel opening by measuring the influx of a fluorescent dye that is normally membrane-impermeant.

- Cell Preparation: Culture primary astrocytes or other cells of interest in appropriate multi-well plates.[\[1\]](#)[\[2\]](#)
- Stimulation: Induce hemichannel opening using a relevant stimulus. Examples include:
 - Pro-inflammatory cytokines (e.g., TNF- α and IL-1 β , 10 ng/ml each for 3 hours).[\[1\]](#)
 - Glutamate (100 μ M for 15 minutes).[\[1\]](#)[\[2\]](#)
 - Ca²⁺-free solution.[\[2\]](#)
- Inhibition: Pre-incubate cells with **TAT-Gap19** at various concentrations for 30 minutes prior to and during stimulation.[\[1\]](#)
- Dye Loading: Add a fluorescent dye such as ethidium bromide (Etd⁺) to the extracellular medium during the stimulation period.
- Measurement:
 - After the incubation period, wash the cells to remove extracellular dye.
 - Lyse the cells and measure the intracellular fluorescence using a fluorometer.
 - Alternatively, visualize and quantify dye uptake in individual cells using fluorescence microscopy.[\[1\]](#)

ATP Release Assay

This assay measures the release of ATP from the cytoplasm into the extracellular medium through open hemichannels.

- Cell Preparation: Culture cells of interest to confluency in multi-well plates.
- Inhibition: Pre-incubate cells with **TAT-Gap19** for a specified period (e.g., 30 minutes).[\[7\]](#)

- Stimulation: Trigger hemichannel opening using an appropriate stimulus (e.g., mechanical stimulation, exposure to a specific agonist).
- Sample Collection: Collect the extracellular medium at different time points.
- ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay.[7]

Conclusion

TAT-Gap19 is a highly specific and valuable tool for studying the physiological and pathological roles of Cx43 hemichannels. Its selectivity against Cx43 gap junctions and Panx1 channels is a significant advantage over less specific inhibitors. However, researchers should exercise caution when interpreting results in systems where other connexin isoforms (Cx32, Cx36, Cx45, Cx47) are expressed, as the cross-reactivity of **TAT-Gap19** with these channels has not been thoroughly characterized. Future studies directly comparing the effects of **TAT-Gap19** across a wider panel of connexin isoforms are needed to fully delineate its specificity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Connexin43 Hemichannel Targeting With TAT-Gap19 Alleviates Radiation-Induced Endothelial Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Connexin43 Hemichannel Targeting With TAT-Gap19 Alleviates Radiation-Induced Endothelial Cell Damage [frontiersin.org]

- 7. TAT-Gap19 and Carbenoxolone Alleviate Liver Fibrosis in Mice [mdpi.com]
- To cite this document: BenchChem. [TAT-Gap19: A Comparative Guide to its Cross-Reactivity with Connexin Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561602#cross-reactivity-of-tat-gap19-with-other-connexins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com